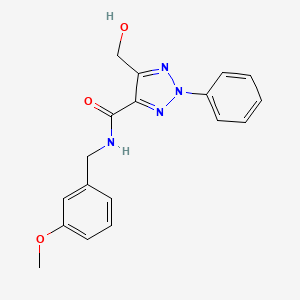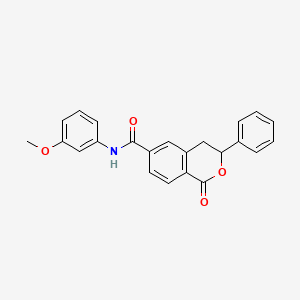
5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethylhexyl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Ring: Starting from ortho-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.
Pyrrolone Formation: The benzodiazole intermediate is then reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrrolone ring.
Amination and Alkylation: Introduction of the amino group and the 2-ethylhexyl side chain through nucleophilic substitution and alkylation reactions.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the pyrrolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and pyrrolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents, alkyl halides, and nucleophiles like amines or thiols are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Fluorescent Probes: The benzodiazole ring can be modified to create fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of “5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzodiazole ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-aminobenzimidazole and 2-aminobenzothiazole share structural similarities.
Pyrrolone Derivatives: Compounds such as 3-pyrrolin-2-one and 4-pyrrolidinone are structurally related.
Uniqueness
“5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one” is unique due to the combination of the benzodiazole and pyrrolone rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H26N4O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2-ethylhexyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H26N4O/c1-3-5-8-13(4-2)11-23-12-16(24)17(18(23)20)19-21-14-9-6-7-10-15(14)22-19/h6-7,9-10,13,20,24H,3-5,8,11-12H2,1-2H3,(H,21,22) |
InChI Key |
PWIYIPADJQYYIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11396196.png)
![N-(4-fluorophenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396199.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11396207.png)
![diethyl 5-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11396215.png)
![N-[2-(1-methyl-5-{[(4-methyl-1-oxophthalazin-2(1H)-yl)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11396220.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B11396227.png)
![N-{3-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11396229.png)
![2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B11396235.png)
![1-(4-Chlorophenyl)-3-(2-{[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl)urea](/img/structure/B11396241.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11396242.png)
![5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11396247.png)
![2-(2-chlorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11396248.png)

